Ethyl acetoacetate-13C

Description

The exact mass of the compound Ethyl acetoacetate-3-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo(313C)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[13C](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480003 | |

| Record name | Ethyl acetoacetate-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61973-42-0 | |

| Record name | Ethyl acetoacetate-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate-3-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl Acetoacetate-3-¹³C for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl acetoacetate-3-¹³C, a crucial isotopically labeled compound for metabolic research. This document details the synthetic pathway, experimental protocols, and the application of this tracer in metabolic studies, particularly in the field of hyperpolarized magnetic resonance imaging (MRI).

Introduction

Ethyl acetoacetate-3-¹³C is a stable isotope-labeled analog of ethyl acetoacetate, where the carbon atom at the C3 position (the keto-carbonyl carbon) is replaced with a ¹³C isotope. This specific labeling allows researchers to trace the metabolic fate of the acetoacetate backbone in various biological systems. A significant application lies in the use of hyperpolarized [1,3-¹³C₂]ethyl acetoacetate as a metabolic marker, for instance, in diagnosing liver cancer.[1][2] The distinct magnetic properties of the ¹³C nucleus enable non-invasive, real-time monitoring of metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy and MRI.

This guide will focus on the chemical synthesis of Ethyl acetoacetate-3-¹³C, providing a detailed protocol based on the well-established Claisen condensation reaction, adapted for isotopic labeling.

Synthetic Pathway

The synthesis of Ethyl acetoacetate-3-¹³C is most effectively achieved through a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. To introduce the ¹³C label at the desired C3 position, one of the precursor ester molecules must contain a ¹³C-labeled acetyl group. A logical and efficient approach is the acylation of the enolate of ethyl acetate with a ¹³C-labeled acetylating agent, such as [2-¹³C]acetyl chloride.

The overall synthetic workflow can be summarized as follows:

Caption: Workflow for the synthesis of Ethyl acetoacetate-3-¹³C.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of Ethyl acetoacetate-3-¹³C.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Sodium ethoxide | C₂H₅NaO | 68.05 | ≥95% | Sigma-Aldrich |

| [2-¹³C]Acetyl chloride | C₂H₃¹³ClO | 80.50 (¹³C labeled) | 99 atom % ¹³C | Cambridge Isotope Laboratories, Inc. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Fisher Scientific |

| Hydrochloric acid | HCl | 36.46 | 1 M aqueous solution | VWR |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |

Synthesis Procedure

Step 1: Formation of Ethyl Acetate Enolate

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous diethyl ether.

-

Add sodium ethoxide (1.0 equivalent) to the flask with stirring.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add anhydrous ethyl acetate (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the enolate.

Step 2: Acylation with [2-¹³C]Acetyl Chloride

-

Cool the enolate solution back to 0 °C.

-

Slowly add [2-¹³C]acetyl chloride (1.0 equivalent) dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C and slowly quench by adding 50 mL of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure Ethyl acetoacetate-3-¹³C.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅¹³CH₁₀O₃ |

| Molecular Weight | 131.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 181 °C (at 760 mmHg) |

| Density | ~1.03 g/mL |

| Isotopic Purity | ≥99 atom % ¹³C |

Expected Yield

The Claisen condensation is an equilibrium-driven reaction. The yield of the unlabeled reaction can range from 30% to over 80% depending on the reaction conditions, particularly the removal of the ethanol byproduct. For this isotopic synthesis, a yield in the range of 50-70% should be achievable with careful control of the reaction conditions.

Application in Metabolic Studies

The primary application of Ethyl acetoacetate-3-¹³C is as a tracer for monitoring ketone body metabolism. Ketone bodies, including acetoacetate, are crucial energy sources, especially during periods of fasting or in pathological conditions like diabetes and certain types of cancer.

Hyperpolarized ¹³C MRI

A cutting-edge application involves the use of hyperpolarized Ethyl acetoacetate-3-¹³C in magnetic resonance imaging (MRI). Dynamic Nuclear Polarization (DNP) is a technique that dramatically increases the polarization of ¹³C nuclei, leading to a signal enhancement of over 10,000-fold in the MRI experiment.

The metabolic conversion of hyperpolarized [3-¹³C]ethyl acetoacetate to other metabolites can be observed in real-time, providing a dynamic snapshot of cellular metabolism. For instance, its hydrolysis to [3-¹³C]acetoacetate and subsequent metabolism can be tracked to probe enzyme activity and metabolic flux in vivo.[3]

References

Physicochemical properties of Ethyl acetoacetate-3-13C

An In-depth Technical Guide to the Physicochemical Properties of Ethyl acetoacetate-3-13C

Introduction

Ethyl acetoacetate-3-13C is a stable isotope-labeled form of ethyl acetoacetate, an organic compound widely utilized as an intermediate in various chemical syntheses.[1] The incorporation of a carbon-13 isotope at the third carbon position makes it a valuable tracer for metabolic studies and for quantitative analysis using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Its application extends to proteomics and as a synthetic intermediate.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and applications, particularly for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of Ethyl acetoacetate-3-13C are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for the interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₅(¹³C)H₁₀O₃ | [3] |

| Molecular Weight | 131.13 g/mol | [2][3][4][5] |

| Appearance | Colorless liquid | [6] |

| Odor | Fruity | [6] |

| Boiling Point | 181 °C (lit.) | [4] |

| Melting Point | -43 °C (lit.) | [4] |

| Density | 1.037 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.419 (lit.) | [4] |

| Flash Point | 84 °C (closed cup) | [4] |

| Isotopic Purity | 99 atom % ¹³C | [4] |

| Chemical Purity | 98-99% | [2][4] |

| CAS Number | 61973-42-0 | [2][4][5] |

Experimental Protocols

Synthesis of [3-¹³C]acetoacetate from Ethyl acetoacetate-3-¹³C

A primary application of Ethyl acetoacetate-3-¹³C is as a precursor for the synthesis of [3-¹³C]acetoacetate, which can be hyperpolarized for use in metabolic imaging.[7] The synthesis involves the saponification of the ethyl ester.[7]

Protocol:

-

Place 1 gram of [3-¹³C]ethyl acetoacetate in a suitable reaction vessel.[7]

-

Add 4.8 mL of water to the vessel.[7]

-

Add 1.9 mL of 4 mol/L lithium hydroxide.[7]

-

Place the reaction mixture in a water bath at 40°C.[7]

-

The reaction proceeds to yield lithium [3-¹³C]acetoacetate.[7]

-

The purity of the synthesized [3-¹³C]acetoacetate can be assessed using hyperpolarized ¹³C-NMR.[7]

The workflow for this synthesis is illustrated in the diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl acetoacetate (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-681-0.5 [isotope.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl acetoacetate-3-13C 13C 99atom 61973-42-0 [sigmaaldrich.com]

- 5. Ethyl acetoacetate-3-13C | C6H10O3 | CID 12196734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US10995054B2 - Hyperpolarized [3-13C]acetoacetate and methods of using the same - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl Acetoacetate-3-13C: Structure, Isotopic Labeling, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl acetoacetate-3-13C, a stable isotope-labeled compound increasingly utilized in advanced metabolic research and drug development. The guide details its chemical structure, the precise position of its isotopic label, and its primary application as a precursor for hyperpolarized metabolic tracers. Experimental protocols and quantitative data from key studies are presented to illustrate its utility in real-time, in vivo metabolic imaging.

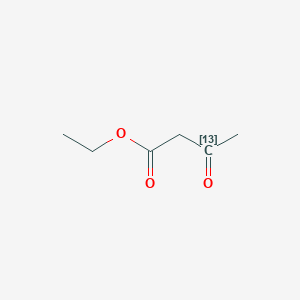

Chemical Structure and Isotopic Labeling

Ethyl acetoacetate-3-13C is an isotopologue of ethyl acetoacetate where the carbon atom at the C-3 position (the keto-carbonyl carbon) is replaced with a heavy isotope of carbon, ¹³C. This specific labeling is crucial for its use in magnetic resonance-based studies.

Chemical Formula: C₅¹³CH₉O₃

IUPAC Name: ethyl 3-oxo(3-¹³C)butanoate[1]

CAS Number: 61973-42-0[1]

Molecular Weight: 131.13 g/mol [1]

The structural formula is:

The ¹³C label at the C-3 position allows for the tracking of this specific carbon atom through metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI).

Primary Application: A Precursor for Hyperpolarized Metabolic Tracers

The most significant application of ethyl acetoacetate-3-13C is as a starting material for the synthesis of hyperpolarized ¹³C-labeled metabolic tracers. Hyperpolarization, a process that dramatically increases the nuclear spin polarization of a substance, can enhance the MRI signal by over 10,000-fold, enabling real-time, non-invasive monitoring of metabolic pathways in vivo.[2]

Ethyl acetoacetate-3-13C is primarily used to produce two key hyperpolarized probes:

-

Hyperpolarized [3-¹³C]acetoacetate: This tracer is used to investigate ketone body metabolism, which is particularly relevant in studying the metabolic state of the heart and brain, as well as in diseases like diabetes and cancer.

-

Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate: This doubly labeled tracer can be used to probe the activity of carboxylesterases, enzymes that are often dysregulated in cancer, providing a metabolic fingerprint of certain tumors.[3]

Quantitative Data from Metabolic Studies

The use of hyperpolarized tracers derived from ethyl acetoacetate-3-13C has yielded valuable quantitative data in preclinical studies. This data provides insights into metabolic alterations in disease states.

| Parameter | Finding | Disease Model | Reference |

| Metabolic Substrate-to-Product Ratio | ~4 times higher in hepatocellular carcinoma (HCC) tissue compared to surrounding healthy tissue (p=0.009). | Rat model of liver cancer | [3][4] |

| β-hydroxybutyrate (β-HB) Production | Increased production of hyperpolarized β-HB from hyperpolarized acetoacetate in ischemic and rotenone-treated hearts compared to controls. | Perfused rat heart models of ischemia and mitochondrial dysfunction | [2][5] |

| [1-¹³C]β-HB-to-[1-¹³C]AcAc Ratio | Lower ratio observed in tumor-bearing mice compared to normal brain tissue. | In vivo mouse model of glioma | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of ethyl acetoacetate-3-13C-derived tracers. Below are key experimental protocols.

Synthesis of Hyperpolarized [1,3-¹³C]acetoacetate

This protocol details the preparation of hyperpolarized [1,3-¹³C]acetoacetate from its ethyl ester precursor for use in metabolic imaging studies of the heart.[2]

-

Hydrolysis of Ethyl [1,3-¹³C]acetoacetate: [1,3-¹³C]Acetoacetate is prepared by the hydrolysis of ethyl [1,3-¹³C]acetoacetate using 5 M NaOH at 45°C for 45 minutes.[2]

-

Neutralization and Formulation: The resulting sodium acetoacetate solution is neutralized. It is then mixed with glycerol (1:1, v/v), the trityl radical OX063 (15 mM), and Gadoteridol (2 mM).[2]

-

Hyperpolarization: The mixture is polarized at approximately 1.4 K in a HyperSense® polarizer for 2 hours.[2]

-

Dissolution: The hyperpolarized sample is rapidly dissolved with a superheated buffer to create an injectable solution.

In Vivo Magnetic Resonance Spectroscopy (MRS) of Hyperpolarized [1,3-¹³C₂]acetoacetate in Brain Tumor Models

This protocol outlines the in vivo application of the tracer to study brain metabolism.[6]

-

Animal Model: Studies are conducted on mice bearing orthotopic human glioblastoma xenografts.

-

Tracer Administration: A solution of hyperpolarized [1,3-¹³C₂]acetoacetate is injected intravenously.

-

Data Acquisition: Dynamic ¹³C MR spectra are acquired from the brain using a specialized coil. A series of spectra are recorded over time to track the conversion of the injected tracer into its metabolic products.

-

Data Analysis: The time courses of the hyperpolarized substrate and its metabolites are analyzed to determine metabolic rates and ratios.

Visualization of Experimental Workflow

The following diagram illustrates the workflow from the synthesis of hyperpolarized [3-¹³C]acetoacetate to its application in in vivo metabolic imaging.

Caption: Workflow for the preparation and use of hyperpolarized [3-13C]acetoacetate.

This comprehensive guide provides a foundational understanding of ethyl acetoacetate-3-13C and its pivotal role in the burgeoning field of metabolic imaging. The ability to non-invasively probe metabolic pathways in real-time offers immense potential for advancing our understanding of disease and for the development of novel therapeutic strategies.

References

- 1. Influence of 13C Isotopic Labeling Location on Dynamic Nuclear Polarization of Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of hyperpolarized 13 C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo investigation of hyperpolarized [1,3-13C2]acetoacetate as a metabolic probe in normal brain and in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Ethyl Acetoacetate-3-13C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl acetoacetate-3-13C, a stable isotope-labeled compound with significant applications in metabolic research and as a synthetic precursor. This document details its commercial availability, key physicochemical properties, and established experimental protocols.

Commercial Availability

Ethyl acetoacetate-3-13C is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The table below summarizes the product specifications from leading vendors.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Additional Notes |

| Sigma-Aldrich (MilliporeSigma) | 61973-42-0 | 131.13 | 99 atom % 13C | ≥99% (CP) | |

| Cambridge Isotope Laboratories, Inc. | 61973-42-0 | 131.13 | 99% | ≥98% | Applications cited include proteomics and as a synthetic intermediate.[1] |

| Santa Cruz Biotechnology, Inc. | 61973-42-0 | 131.13 | Not specified | Not specified | Marketed for biochemical research.[2] |

| MedChemExpress | 61973-42-0 | 131.13 | Not specified | >98% | Stated to be useful as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3] |

Physicochemical Properties

The table below outlines the key physical and chemical properties of Ethyl acetoacetate-3-13C.

| Property | Value |

| Linear Formula | CH₃¹³COCH₂CO₂CH₂CH₃ |

| Appearance | Colorless liquid |

| Boiling Point | 181 °C (lit.)[4] |

| Melting Point | -43 °C (lit.)[4] |

| Density | 1.037 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.419 (lit.)[4] |

Applications in Research and Drug Development

Ethyl acetoacetate-3-13C serves as a valuable tool in various research and development areas, primarily due to the strategic placement of the 13C label at the C-3 (keto) position.

-

Metabolic Research and Imaging: The most prominent application is in the field of hyperpolarized 13C Magnetic Resonance Imaging (MRI). Ethyl acetoacetate-3-13C is a precursor for the synthesis of hyperpolarized [3-13C]acetoacetate. This labeled ketone body allows for real-time, non-invasive monitoring of ketone body metabolism in vivo. This technique has shown promise as a diagnostic metabolic marker for conditions like liver cancer.[5][6]

-

Synthetic Chemistry: As a labeled analogue of ethyl acetoacetate, it is a key building block in the synthesis of more complex isotopically labeled molecules. The active methylene group allows for a variety of chemical modifications, such as alkylation and acylation, to introduce the 13C label into a wide range of target compounds for use as internal standards or metabolic tracers.

-

Proteomics: While direct protocols for Ethyl acetoacetate-3-13C are not extensively documented, its non-labeled counterpart is used in sample preparation. Ethyl acetate, a related ester, is employed for the removal of detergents from peptide samples prior to mass spectrometry analysis.[7][8] It is plausible that the labeled version could be used in quantitative proteomics workflows where precise internal standards are required.

Experimental Protocols

This protocol describes the hydrolysis of Ethyl acetoacetate-3-13C to produce [3-13C]acetoacetate, a crucial step for its use in hyperpolarized MRI studies.[6]

Materials:

-

[3-13C]Ethyl acetoacetate

-

Deionized water

-

4 M Lithium hydroxide (LiOH) solution

-

Water bath

Procedure:

-

In a suitable reaction vessel, combine 1 gram of [3-13C]ethyl acetoacetate with 4.8 mL of water.

-

Add 1.9 mL of 4 M lithium hydroxide solution to the mixture.

-

Place the reaction vessel in a water bath set at 40°C.

-

Allow the reaction to proceed to completion. The progress can be monitored by techniques such as NMR or TLC to confirm the disappearance of the starting material.

-

The resulting solution contains [3-13C]acetoacetate. Further purification may be required depending on the downstream application.

This is a generalized procedure for the alkylation of the α-carbon of ethyl acetoacetate. This method can be adapted for Ethyl acetoacetate-3-13C to synthesize a variety of labeled compounds.

Materials:

-

Ethyl acetoacetate-3-13C

-

Absolute ethanol

-

Sodium metal

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be cooled as needed.

-

Enolate Formation: Once the sodium has completely dissolved, cool the sodium ethoxide solution to room temperature. Add Ethyl acetoacetate-3-13C dropwise to the solution with stirring to form the sodium enolate.

-

Alkylation: Add the desired alkyl halide dropwise to the enolate solution. The reaction mixture is then typically heated to reflux with continuous stirring. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with diethyl ether.

-

Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Diagrams

References

- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CAS number for Ethyl acetoacetate-3-13C

An In-depth Technical Guide to Ethyl acetoacetate-3-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl acetoacetate-3-13C, a stable isotope-labeled compound crucial for metabolic research and as a synthetic intermediate. Its primary application lies in tracing the metabolic fate of acetoacetate, a key ketone body, in various biological systems. This document outlines its physicochemical properties, a detailed experimental protocol for its use in synthesis, and the metabolic pathway in which it plays a significant role.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for Ethyl acetoacetate-3-13C, facilitating easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 61973-42-0 | [1][2][3] |

| Molecular Formula | CH₃¹³COCH₂CO₂CH₂CH₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1][2][3] |

| Isotopic Purity | 99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [2] |

| Density | 1.037 g/mL at 25 °C | [1] |

| Boiling Point | 181 °C (lit.) | [1] |

| Melting Point | -43 °C (lit.) | [1] |

| Refractive Index | n20/D 1.419 (lit.) | [1] |

| Flash Point | 84 °C - closed cup | [1] |

Experimental Protocol: Synthesis of [3-¹³C]acetoacetate

Ethyl acetoacetate-3-13C is a precursor for the synthesis of [3-¹³C]acetoacetate, which can be used as a hyperpolarized agent for in vivo metabolic imaging. The following protocol is based on the saponification of Ethyl acetoacetate-3-13C.[4]

Materials:

-

Ethyl acetoacetate-3-13C

-

Deionized Water

-

4 M Lithium hydroxide (LiOH) solution

-

Water bath

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, place 1 gram of Ethyl acetoacetate-3-13C.[4]

-

Add 4.8 mL of deionized water to the reaction vessel.[4]

-

Add 1.9 mL of 4 M lithium hydroxide solution to the mixture.[4]

-

Place the reaction vessel in a water bath pre-heated to 40 °C.[4]

-

Allow the reaction to proceed. The saponification of the ethyl ester will yield lithium [3-¹³C]acetoacetate.

-

The resulting [3-¹³C]acetoacetate can be further purified, for example, by recrystallization.[4]

This synthesized [3-¹³C]acetoacetate can then be hyperpolarized for use in magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS) to study the distribution and metabolism of acetoacetate in real-time within a biological system.[4]

Metabolic Pathway: Ketogenesis

Ethyl acetoacetate-3-13C serves as a tracer to study ketogenesis, the metabolic pathway that produces ketone bodies. After administration and subsequent hydrolysis to [3-¹³C]acetoacetate, the labeled carbon can be tracked as it is metabolized by the body. This is particularly relevant in studying energy metabolism in tissues like the brain, heart, and skeletal muscle, especially under conditions of fasting or in diseases such as diabetes.[5][6][7] The diagram below illustrates the formation of ketone bodies from acetyl-CoA, highlighting the central role of acetoacetate.

References

- 1. 乙酰乙酸乙酯-3-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl acetoacetate (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-681-0.5 [isotope.com]

- 3. scbt.com [scbt.com]

- 4. US10995054B2 - Hyperpolarized [3-13C]acetoacetate and methods of using the same - Google Patents [patents.google.com]

- 5. ketogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of Ethyl Acetoacetate-3-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetoacetate-3-13C is a stable isotope-labeled organic compound that serves as a powerful tool in metabolic research. The incorporation of a carbon-13 (¹³C) isotope at the third carbon position allows for the precise tracing of the ethyl acetoacetate molecule and its metabolic fates within biological systems. This technical guide provides a comprehensive overview of the applications of Ethyl acetoacetate-3-13C, with a focus on its use in metabolic flux analysis and as a hyperpolarized contrast agent for magnetic resonance imaging (MRI).

Core Applications in Research

The primary research applications of Ethyl acetoacetate-3-13C revolve around its utility as a metabolic tracer. The ¹³C label enables researchers to follow the carbon backbone of the molecule through various biochemical pathways using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[1] By introducing Ethyl acetoacetate-3-13C into a biological system (e.g., cell culture), researchers can track the incorporation of the ¹³C label into downstream metabolites. The resulting labeling patterns provide detailed information about the activity of various metabolic pathways.

The general workflow for a ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.[1][2]

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI)

A groundbreaking application of ¹³C-labeled compounds is in hyperpolarized ¹³C MRI. This technique dramatically increases the NMR signal of the ¹³C nucleus by over 10,000-fold, enabling real-time, non-invasive imaging of metabolic processes in vivo.[3][4] Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate has emerged as a novel metabolic marker for diagnosing liver cancer.[5][6] In hepatocellular carcinoma (HCC), the metabolic conversion of ethyl acetoacetate is altered, providing a distinct imaging signature.[5][6]

Data Presentation: Quantitative Analysis

The quantitative data derived from studies using Ethyl acetoacetate-3-13C is crucial for interpreting metabolic phenotypes. The following table summarizes key quantitative findings from a study on hyperpolarized [1,3-¹³C₂]ethyl acetoacetate in a rat model of liver cancer.

| Parameter | Healthy Liver Tissue | Hepatocellular Carcinoma (HCC) Tissue | Fold Change (HCC vs. Healthy) | Reference |

| Metabolic Substrate-to-Product Ratio (EAA/AA) | Baseline | ~4 times higher than healthy tissue | ~4x | [6][7] |

| Signal-to-Noise Ratio (SNR) of EAA | Comparable to [1-¹³C]pyruvate | Comparable to [1-¹³C]pyruvate | - | [5] |

| Contrast-to-Noise Ratio (CNR) in Metabolic Ratio Images | Lower | Significantly improved compared to [1-¹³C]pyruvate | - | [5] |

EAA: Ethyl acetoacetate; AA: Acetoacetate

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis using Ethyl Acetoacetate-3-¹³C

This protocol outlines the key steps for conducting a ¹³C-MFA experiment with adherent mammalian cells.

1. Experimental Design:

-

Define the metabolic network to be investigated.

-

Select the appropriate cell line and culture conditions.

-

Determine the optimal concentration and labeling duration for Ethyl acetoacetate-3-¹³C.

2. Cell Culture and Isotopic Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Replace the standard medium with a medium containing a known concentration of Ethyl acetoacetate-3-¹³C.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate.

3. Metabolite Extraction:

-

Quench metabolic activity rapidly by placing the culture plates on dry ice.[8]

-

Wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).[8]

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.[8][9]

-

Scrape the cells and collect the cell lysate.[9]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.[9]

4. Sample Analysis (Mass Spectrometry):

-

Dry the metabolite extract, for example, by using a SpeedVac.[8]

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Perform LC-MS analysis to separate and detect the ¹³C-labeled metabolites.

-

Correct the raw data for the natural abundance of ¹³C.

5. Data Analysis and Flux Estimation:

-

Use specialized software (e.g., OpenFlux, 13CFLUX) to estimate metabolic fluxes by fitting the measured labeling patterns to a metabolic model.[2]

-

Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[2]

Protocol 2: Hyperpolarized ¹³C MRI with [1,3-¹³C₂]Ethyl Acetoacetate

This protocol provides a general outline for in vivo hyperpolarized ¹³C MRI studies in animal models.

1. Preparation of the Hyperpolarized Agent:

-

Prepare a sample of [1,3-¹³C₂]ethyl acetoacetate containing a trityl radical (e.g., OX063).

-

Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer. This involves cooling the sample to ~1 K in a high magnetic field and irradiating it with microwaves.

-

Rapidly dissolve the hyperpolarized sample in a heated, buffered aqueous solution to create an injectable formulation at physiological pH and temperature.

2. Animal Preparation:

-

Anesthetize the animal model (e.g., a rat with an implanted liver tumor).

-

Insert a catheter for the injection of the hyperpolarized agent.

-

Position the animal within the MRI scanner.

3. MRI Data Acquisition:

-

Acquire anatomical reference images (e.g., T2-weighted ¹H images).

-

Inject the hyperpolarized [1,3-¹³C₂]ethyl acetoacetate solution via the catheter.

-

Immediately begin dynamic ¹³C MR spectroscopic imaging to capture the signal from both the injected substrate and its metabolic product (acetoacetate).

4. Data Analysis and Quantification:

-

Process the acquired ¹³C MR data to generate metabolic maps.

-

Quantify the signal intensities of hyperpolarized ethyl acetoacetate and acetoacetate in different regions of interest (e.g., tumor vs. healthy tissue).

-

Calculate the metabolic substrate-to-product ratio to assess metabolic activity.

Mandatory Visualizations

Metabolic Pathway of Ethyl Acetoacetate

Caption: Metabolic fate of Ethyl acetoacetate-3-13C in a biological system.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Hyperpolarized 13C MRI in hepatocellular carcinoma: Unmet questions during clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

An In-depth Technical Guide to 13C Labeled Compounds in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing with stable isotope-labeled compounds, particularly Carbon-13 (¹³C), has become an indispensable tool in modern biological and biomedical research. This technique allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is unattainable through traditional methods like genomics, transcriptomics, or proteomics. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope in a metabolic substrate, researchers can follow the journey of these labeled carbon atoms as they are incorporated into downstream metabolites. This guide provides a comprehensive overview of the principles, experimental protocols, data interpretation, and applications of ¹³C-based metabolic tracing, with a focus on its utility in drug development and the study of disease.

The core principle of ¹³C metabolic tracing lies in supplying cells or organisms with a substrate, such as glucose or glutamine, that has been enriched with ¹³C.[1] As the cells metabolize this labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in various metabolites.[2] These patterns, often referred to as mass isotopologue distributions (MIDs), can be quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] By analyzing these MIDs, researchers can infer the relative and absolute rates of metabolic reactions, known as metabolic fluxes.[3] This powerful approach, termed ¹³C Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying intracellular metabolic activity.[4][5]

Data Presentation: Quantitative Insights from ¹³C Tracing

The data generated from ¹³C labeling experiments are rich and quantitative. They provide detailed information on how cells utilize different nutrients and how metabolic pathways are altered in response to genetic modifications, disease states, or drug treatments. The following tables present examples of quantitative data obtained from ¹³C metabolic tracing studies.

Table 1: Mass Isotopologue Distribution (MID) of Citrate in Cancer Cells

This table illustrates a hypothetical MID for citrate, a key intermediate in the TCA cycle, from cancer cells grown in the presence of uniformly labeled [U-¹³C₆]-glucose. The distribution reveals the number of carbon atoms derived from glucose that have been incorporated into the citrate pool.

| Isotopologue | Fractional Abundance (%) | Interpretation |

| M+0 | 5 | Unlabeled citrate, likely from endogenous sources or other unlabeled substrates. |

| M+1 | 10 | Citrate with one ¹³C atom. |

| M+2 | 60 | Citrate with two ¹³C atoms, primarily from the first turn of the TCA cycle with labeled acetyl-CoA. |

| M+3 | 15 | Citrate with three ¹³C atoms, indicating contributions from anaplerotic pathways. |

| M+4 | 7 | Citrate with four ¹³C atoms, suggesting multiple turns of the TCA cycle with labeled precursors. |

| M+5 | 2 | Citrate with five ¹³C atoms. |

| M+6 | 1 | Fully labeled citrate. |

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Metabolic Flux Ratios in Central Carbon Metabolism

Metabolic flux ratios quantify the relative contributions of two or more converging pathways to the synthesis of a particular metabolite.[6] This provides a snapshot of how metabolic routes are utilized under different conditions.

| Flux Ratio | Description | Control Cells | Drug-Treated Cells |

| Glycolysis vs. Pentose Phosphate Pathway | The proportion of glucose-6-phosphate entering glycolysis versus the pentose phosphate pathway. | 85% / 15% | 70% / 30% |

| Pyruvate Carboxylase vs. Pyruvate Dehydrogenase | The relative flux of pyruvate entering the TCA cycle via anaplerosis (pyruvate carboxylase) versus oxidation (pyruvate dehydrogenase). | 20% / 80% | 40% / 60% |

| Glutaminolysis Contribution to TCA Cycle | The fraction of TCA cycle intermediates derived from glutamine. | 30% | 50% |

Experimental Protocols

The success of a ¹³C metabolic tracing experiment hinges on meticulous experimental design and execution. The following are detailed methodologies for key steps in the process.

Protocol 1: ¹³C Labeling of Adherent Mammalian Cells in Culture

1. Cell Seeding and Culture:

-

Seed adherent mammalian cells in multi-well plates (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction.

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) in their recommended growth medium.

2. Preparation of ¹³C-Labeling Medium:

-

Prepare a custom culture medium, such as DMEM or RPMI-1640, that lacks the nutrient to be used as a tracer (e.g., glucose-free DMEM).

-

Supplement the medium with all necessary components (e.g., dialyzed fetal bovine serum, antibiotics) except for the unlabeled tracer. Dialyzed serum is used to minimize the presence of unlabeled small molecules.

-

Add the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) to the medium at the desired final concentration.

3. Isotopic Labeling:

-

When cells reach the desired confluency, aspirate the standard growth medium.

-

Gently wash the cells once with a pre-warmed, tracer-free medium (e.g., glucose-free DMEM) to remove any residual unlabeled substrate.

-

Immediately add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a predetermined duration. The incubation time depends on the metabolic pathway of interest and whether a metabolic steady-state or kinetic labeling is desired. For many central carbon metabolism studies, isotopic steady-state is reached within 24 hours.

Protocol 2: Metabolite Extraction and Sample Preparation for Mass Spectrometry

1. Quenching of Metabolism:

-

To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.

-

Immediately add a cold quenching solution, typically 80% methanol, to the cells.

-

Place the culture plate on dry ice or in a -80°C freezer for at least 15 minutes to ensure rapid and complete quenching.

2. Metabolite Extraction:

-

After quenching, scrape the cells in the cold methanol solution using a cell scraper.

-

Transfer the cell lysate into a pre-chilled microcentrifuge tube.

3. Sample Processing:

-

Centrifuge the cell lysate at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

4. Sample Reconstitution and Analysis:

-

Reconstitute the dried metabolite pellet in a suitable solvent for the intended analytical platform (e.g., a mixture of water and organic solvent for LC-MS).

-

Vortex the sample thoroughly and centrifuge to remove any remaining insoluble material.

-

Transfer the final supernatant to an autosampler vial for analysis by mass spectrometry.

Mandatory Visualizations

Diagrams are crucial for visualizing the complex relationships in metabolic tracing studies. The following diagrams were created using the Graphviz (DOT language) to illustrate key pathways and workflows.

Conclusion

Metabolic tracing with ¹³C-labeled compounds offers an unparalleled window into the dynamic workings of cellular metabolism. For researchers, scientists, and drug development professionals, this technique provides a powerful platform to elucidate disease mechanisms, identify novel drug targets, and understand the metabolic effects of therapeutic interventions. The ability to quantify metabolic fluxes in vivo provides a functional readout of the metabolic phenotype, which is often a critical determinant of cellular behavior in both health and disease.[3] As analytical technologies continue to advance, the precision and scope of ¹³C metabolic tracing will undoubtedly expand, further solidifying its role as a cornerstone of modern metabolic research.

References

- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tautomeric Dance of Ethyl Acetoacetate: An In-depth Technical Guide to Keto-Enol Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Ethyl acetoacetate (EAA) stands as a cornerstone in synthetic organic chemistry, its utility largely stemming from the fascinating chemical duality it exhibits: keto-enol tautomerism. This dynamic equilibrium between a ketone and an enol form dictates its reactivity, influencing reaction pathways and ultimate product formation. A thorough understanding and precise quantification of this tautomerism are paramount for researchers leveraging EAA in complex molecular syntheses, particularly in the realm of drug development where reaction control and product purity are critical.

This technical guide provides a comprehensive exploration of the keto-enol tautomerism of ethyl acetoacetate, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of the underlying chemical principles and workflows.

The Equilibrium: A Balancing Act of Stability

The keto-enol tautomerism of ethyl acetoacetate is a dynamic equilibrium between the diketo form and the enol form.[1] The interconversion is a slow process on the NMR timescale, which allows for the distinct observation and quantification of both tautomers.[2] The position of this equilibrium is highly sensitive to the surrounding environment, with several factors playing a crucial role in favoring one tautomer over the other.

The enol form is stabilized by the formation of a conjugated π-system and, most significantly, by the presence of a strong intramolecular hydrogen bond, which forms a stable six-membered ring-like structure.[3] Conversely, the keto form is generally more stable in polar solvents.[4] This is because polar solvents can form intermolecular hydrogen bonds with the keto form, disrupting the intramolecular hydrogen bonding that stabilizes the enol.[4] Consequently, in nonpolar solvents, the equilibrium tends to shift towards the enol form, while in polar, protic solvents, the keto form is favored.[3] Temperature also influences the equilibrium, though its effect on ethyl acetoacetate is not as pronounced as in other β-dicarbonyl compounds.[5]

Quantitative Analysis of the Tautomeric Equilibrium

The relative abundance of the keto and enol tautomers of ethyl acetoacetate has been extensively studied under various conditions. The equilibrium constant (Keq = [enol]/[keto]) and the percentage of the enol form are key quantitative descriptors of this phenomenon. The following table summarizes these values in different solvents and at various temperatures, as determined by ¹H NMR spectroscopy and other methods.

| Solvent | Temperature (°C) | % Enol | Keq | Reference(s) |

| Neat Liquid | 33 | 15 | 0.176 | [6] |

| Gas Phase | 150 | - | - | [7] |

| Carbon Tetrachloride (CCl₄) | 33 | 49 | 0.96 | [3] |

| Chloroform (CDCl₃) | Room Temp. | 7.5 | 0.081 | [8] |

| Methanol (CD₃OD) | Room Temp. | 5.8 | 0.062 | [8] |

| Ethanol (C₂D₅OD) | Room Temp. | 7.2 | 0.078 | [8] |

| Acetonitrile (CD₃CN) | Room Temp. | 4.9 | 0.052 | [8] |

| Water (D₂O) | Room Temp. | <2 | <0.02 | [3] |

| Benzene | Room Temp. | - | - | [9] |

| Dioxane | Room Temp. | - | - | [9] |

| Acetic Acid | Room Temp. | - | - | [9] |

Experimental Protocols for Tautomer Analysis

The quantification of the keto-enol equilibrium of ethyl acetoacetate can be achieved through several analytical techniques. The most common and powerful method is ¹H NMR spectroscopy, which allows for direct and non-destructive measurement of the tautomer ratio.[1] UV-Vis spectroscopy and classic chemical methods like bromination titration are also employed.

¹H NMR Spectroscopy

Principle: The keto and enol tautomers have distinct proton environments that give rise to separate and well-resolved signals in the ¹H NMR spectrum. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.[2] Key diagnostic signals include the α-methylene protons of the keto form (a singlet around 3.48 ppm) and the vinylic proton of the enol form (a singlet around 5.03 ppm).[1] The enolic hydroxyl proton appears as a broad singlet at a significantly downfield chemical shift (around 12.14 ppm) due to strong intramolecular hydrogen bonding.[10]

Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of ethyl acetoacetate in the desired deuterated solvent in a standard 5 mm NMR tube. The use of deuterated solvents is necessary for the instrument's lock system.[2]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[2]

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the characteristic signals for the keto and enol forms. For example, integrate the singlet from the α-CH₂ of the keto form and the singlet from the vinylic CH of the enol form.

-

Calculate the percentage of the enol form using the following equation, accounting for the number of protons giving rise to each signal: % Enol = [Integral (enol vinylic H) / (Integral (enol vinylic H) + (Integral (keto α-CH₂) / 2))] * 100%

-

Calculate the equilibrium constant (Keq): Keq = % Enol / (100 - % Enol)

-

UV-Vis Spectroscopy

Principle: The enol form of ethyl acetoacetate possesses a conjugated π-system, which gives rise to a characteristic UV absorption band (π → π* transition) at a longer wavelength (λmax) compared to the keto form.[11] By measuring the absorbance at the λmax of the enol, and knowing the molar absorptivity (ε) of the pure enol form, the concentration of the enol in the equilibrium mixture can be determined using the Beer-Lambert law.

Protocol:

-

Sample Preparation: Prepare a dilute solution of ethyl acetoacetate in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Setup:

-

Use a matched pair of cuvettes.

-

Fill one cuvette with the pure solvent to serve as a blank.

-

Record a baseline spectrum with the blank.

-

-

Data Acquisition:

-

Fill the second cuvette with the ethyl acetoacetate solution.

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax) corresponding to the enol tautomer.

-

Measure the absorbance (A) at this λmax.

-

The concentration of the enol form can be calculated if the molar absorptivity (ε) of the pure enol is known from literature or determined separately: [Enol] = A / (ε * l), where l is the path length of the cuvette (typically 1 cm).

-

The percentage of the enol form can then be calculated relative to the total concentration of ethyl acetoacetate.

-

Bromination Titration (Meyer's Method)

Principle: This classic chemical method relies on the rapid reaction of bromine with the carbon-carbon double bond of the enol tautomer.[12] The keto form reacts with bromine at a much slower rate. By titrating the sample with a standard solution of bromine and then quenching the reaction, the amount of bromine consumed by the enol can be determined, thereby providing a measure of the enol content.

Protocol:

-

Preparation of Reagents:

-

A standardized solution of bromine in an appropriate solvent (e.g., methanol).

-

A quenching agent, such as a solution of β-naphthol in methanol, to react with excess bromine.[13]

-

A solution of potassium iodide (KI).

-

A standardized solution of sodium thiosulfate (Na₂S₂O₃).

-

-

Titration Procedure:

-

A known amount of the ethyl acetoacetate solution is treated with a known excess of the standard bromine solution. The reaction should be carried out quickly and at a low temperature to minimize the enolization of the keto form during the analysis.

-

After a short reaction time (e.g., 1 minute), the unreacted bromine is quenched by the addition of the β-naphthol solution.[13]

-

Potassium iodide is then added, which reacts with any remaining unquenched bromine to liberate iodine (I₂).

-

The liberated iodine is immediately titrated with the standard sodium thiosulfate solution until the endpoint is reached (the disappearance of the yellow iodine color). A starch indicator can be used to sharpen the endpoint.

-

-

Calculation:

-

A blank titration without ethyl acetoacetate is performed to determine the initial amount of bromine.

-

The difference in the volume of sodium thiosulfate solution used for the blank and the sample titrations corresponds to the amount of bromine that reacted with the enol.

-

From the stoichiometry of the reaction (1 mole of enol reacts with 1 mole of Br₂), the amount and percentage of the enol form in the original sample can be calculated.

-

Visualization of Tautomerism

The following diagrams, created using the DOT language, illustrate the key concepts and workflows associated with the keto-enol tautomerism of ethyl acetoacetate.

Caption: The dynamic equilibrium between the keto and enol tautomers of ethyl acetoacetate.

Caption: Acid-catalyzed interconversion pathway for keto-enol tautomerism.

Caption: Base-catalyzed interconversion pathway for keto-enol tautomerism.

Caption: General experimental workflow for the spectroscopic analysis of keto-enol tautomerism.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. benchchem.com [benchchem.com]

- 11. Determination of keto–enol equilibrium constants and the kinetic study of the nitrosation reaction of β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A607039F [pubs.rsc.org]

- 12. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of Ethyl acetoacetate-3-¹³C

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for Ethyl acetoacetate-3-¹³C. It includes detailed experimental protocols for stability assessment and its application in metabolic research, alongside visual diagrams to clarify key pathways and workflows.

Chemical Stability

Ethyl acetoacetate-3-¹³C shares its primary stability characteristics with its unlabeled counterpart. The main factor influencing its degradation is hydrolysis. The isotopic label at the C-3 position does not significantly alter its chemical reactivity or stability profile.

1.1 Primary Degradation Pathway: Hydrolysis The most significant degradation pathway for Ethyl acetoacetate is hydrolysis, the cleavage of the ester bond by reaction with water.[1] This reaction is accelerated by the presence of acids, alkalis, and elevated temperatures.[1][2]

-

Ketonic Hydrolysis: Under dilute acidic or basic conditions, hydrolysis yields acetoacetic acid (which retains the ¹³C label at the C-3 position) and ethanol.[3][4] The resulting acetoacetic acid is unstable and readily undergoes decarboxylation, especially upon heating, to produce ¹³C-labeled acetone and carbon dioxide.[1][3]

-

Acid Hydrolysis: Hydrolysis with concentrated alkali followed by acidification can lead to the formation of acetic acid.[4]

Signs of significant hydrolysis include a lower-than-expected yield in reactions, the evolution of carbon dioxide gas, and the detection of byproducts such as ethanol and acetone via analytical methods like GC-MS or NMR.[1]

1.2 Keto-Enol Tautomerism Ethyl acetoacetate exists as an equilibrium mixture of keto and enol tautomers.[5][6] In the neat liquid, the enol form constitutes a minor fraction (around 8-15%).[5][7] While this is a fundamental chemical property, the interconversion is not a degradation pathway but can be a factor in its reactivity. The presence of both forms can be observed by NMR spectroscopy.[8]

1.3 Incompatible Materials To ensure stability, Ethyl acetoacetate-3-¹³C should not be stored with strong acids, alkalis, strong oxidizing agents, or strong reducing agents.[2] It should also be kept away from sources of ignition such as heat, sparks, and open flames.[9][10]

Recommended Storage and Handling

Proper storage is critical to maintain the chemical and isotopic purity of Ethyl acetoacetate-3-¹³C. The consensus from major suppliers is to protect the compound from moisture, light, and heat.

2.1 Quantitative Storage Data The following table summarizes the recommended storage conditions and shelf life provided by suppliers.

| Storage Format | Temperature | Duration | Inferred Stability | Source(s) |

| Neat (as supplied) | Room Temperature | 3 Years | Stable for long-term storage under these conditions. | [2] |

| In Solvent | -20°C | 1 Year | Reduced stability in solvent compared to neat storage. | [2] |

| In Solvent | -80°C | 2 Years | Lower temperature improves stability in solvent. | [2] |

| Neat (General) | Room Temperature | N/A | Store away from light and moisture. | [11][12] |

2.2 General Handling Recommendations

-

Atmosphere: Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

-

Container: Keep the container tightly sealed when not in use.[2][9] Store in the original container or one made of the same material.[13]

-

Personal Protective Equipment (PPE): Use appropriate PPE, including safety goggles, protective gloves, and impervious clothing.[2]

Experimental Protocols

3.1 Protocol for Stability Assessment of Ethyl acetoacetate-3-¹³C

This protocol outlines a method to quantitatively assess the stability of Ethyl acetoacetate-3-¹³C under various conditions using Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the rate of degradation by monitoring the purity of the compound and the emergence of degradation products over time.

Methodology:

-

Sample Preparation:

-

Aliquot neat Ethyl acetoacetate-3-¹³C into several vials suitable for the chosen analytical method.

-

Prepare separate sample sets for each storage condition to be tested (e.g., control: 2-8°C, dark, desiccated; Condition A: Room temperature, ambient light/moisture; Condition B: 40°C, dark, desiccated).

-

-

Time Points:

-

Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).

-

-

Analytical Procedure (¹H NMR):

-

At each time point, dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration (e.g., dimethyl sulfone).

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the characteristic peaks for Ethyl acetoacetate (e.g., the methylene protons -COCH₂CO-) and potential degradation products like ethanol (triplet at ~1.2 ppm, quartet at ~3.7 ppm) and acetone (singlet at ~2.1 ppm).

-

Calculate the purity of Ethyl acetoacetate-3-¹³C relative to the internal standard and quantify the concentration of any degradation products.

-

-

Analytical Procedure (GC-MS):

-

At each time point, prepare a dilute solution of the sample in a suitable volatile solvent (e.g., ethyl acetate).

-

Inject the sample into the GC-MS.

-

Develop a method that effectively separates Ethyl acetoacetate from potential degradation products (ethanol, acetone).

-

Monitor the peak area of the parent compound over time. The emergence of peaks corresponding to the degradation products can confirm the degradation pathway.

-

-

Data Analysis:

-

Plot the percentage purity of Ethyl acetoacetate-3-¹³C against time for each condition.

-

Determine the degradation rate under each condition.

-

3.2 General Workflow for Use in ¹³C Metabolic Flux Analysis

Ethyl acetoacetate-3-¹³C serves as a precursor for generating [3-¹³C]acetoacetate, a key ketone body used as a tracer in metabolic studies.[14]

Objective: To trace the metabolic fate of the ¹³C label through central carbon metabolism.

Methodology:

-

Tracer Preparation: Synthesize [3-¹³C]acetoacetate from Ethyl acetoacetate-3-¹³C via saponification (hydrolysis with a base like lithium hydroxide).[14]

-

Cell Culture and Labeling:

-

Metabolite Extraction:

-

Quench metabolic activity rapidly (e.g., using liquid nitrogen).

-

Extract polar metabolites using a cold solvent mixture (e.g., 80% methanol).[15]

-

Centrifuge to pellet cell debris and proteins.

-

-

LC-MS/MS or NMR Analysis:

-

Analyze the metabolite extract using high-resolution mass spectrometry or NMR.

-

Identify and quantify metabolites that have incorporated the ¹³C label. Key downstream metabolites from [3-¹³C]acetoacetate include [3-¹³C]beta-hydroxybutyrate, [1-¹³C]acetylcarnitine, [5-¹³C]glutamate, and [1-¹³C]citrate.[14]

-

-

Data Interpretation:

-

Map the distribution of the ¹³C label to elucidate the activity of metabolic pathways related to ketone body utilization.

-

Visualizations

The following diagrams illustrate the key chemical and experimental pathways discussed in this guide.

Caption: Hydrolysis and subsequent decarboxylation of Ethyl acetoacetate.

Caption: A typical workflow for conducting a chemical stability study.

Caption: Tracing the ¹³C label from Ethyl acetoacetate into key metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. quora.com [quora.com]

- 4. shivajicollege.ac.in [shivajicollege.ac.in]

- 5. quora.com [quora.com]

- 6. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 7. ETHYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemstock.ae [chemstock.ae]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Ethyl acetoacetate (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. Ethyl acetoacetate (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-681-0.5 [isotope.com]

- 13. lobachemie.com [lobachemie.com]

- 14. US10995054B2 - Hyperpolarized [3-13C]acetoacetate and methods of using the same - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl Acetoacetate-3-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, experimental protocols, and an overview of the applications of Ethyl acetoacetate-3-13C, a stable isotope-labeled compound increasingly utilized in metabolic research and as a diagnostic marker, particularly in the field of oncology.

Core Safety and Physical Data

Ethyl acetoacetate-3-13C shares similar physical and chemical properties with its unlabeled counterpart, but its isotopic enrichment allows for its use in a variety of research applications, including proteomics and as a synthetic intermediate.[1] The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 131.13 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Odor | Fruity | [4] |

| Boiling Point | 181 °C (lit.) | [3] |

| Melting Point | -43 °C (lit.) | [3] |

| Density | 1.037 g/mL at 25 °C | [3] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.419 (lit.) | [3] |

| Isotopic Purity | 99 atom % ¹³C | [3] |

Hazard Identification and Safety Precautions

Ethyl acetoacetate-3-13C is classified as a combustible liquid and can cause skin and serious eye irritation.[2][5] It may also cause respiratory irritation.[2] The following table summarizes the GHS hazard statements and precautionary measures.

| GHS Classification | Hazard Statement | Precautionary Statements |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: IF SKIN irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P319: Get medical help if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulation. |

| Flammable liquids (Category 4) | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/ eye protection/ face protection. P370 + P378: In case of fire: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide to extinguish. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/ container to an approved waste disposal plant. |

Experimental Protocols and Applications

Ethyl acetoacetate-3-13C is a valuable tool in metabolic research, particularly with the advent of hyperpolarization techniques for magnetic resonance imaging (MRI).

Synthesis of [1,3-¹³C₂]Acetoacetate from Ethyl acetoacetate-3-¹³C

A common application of Ethyl acetoacetate-3-13C is its use as a precursor for the synthesis of [1,3-¹³C₂]acetoacetate, a key substrate for in vivo metabolic imaging.

Protocol for Hydrolysis of Ethyl [1,3-¹³C]acetoacetate: [3]

-

Prepare a 5 M solution of sodium hydroxide (NaOH).

-

Add the Ethyl [1,3-¹³C]acetoacetate to the NaOH solution.

-

Heat the mixture to 45 °C for 45 minutes to facilitate hydrolysis.

-

Neutralize the resulting [1,3-¹³C]sodium acetoacetate solution.

-

The final product is an aqueous solution of [1,3-¹³C]acetoacetate ready for use in subsequent experiments.

Caption: Workflow for the synthesis of [1,3-¹³C₂]acetoacetate.

Hyperpolarized ¹³C MRI for Liver Cancer Metabolism Imaging

Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate has emerged as a novel metabolic marker for hepatocellular carcinoma (HCC).[2] The experimental workflow involves several key steps from sample preparation to data acquisition and analysis.

Experimental Workflow:

-

Hyperpolarization: The synthesized [1,3-¹³C₂]acetoacetate is hyperpolarized using dynamic nuclear polarization (DNP).

-

In vivo Administration: The hyperpolarized substrate is rapidly dissolved and injected intravenously into the subject (e.g., a rat model with induced liver cancer).

-

¹³C-MR Data Acquisition: Dynamic ¹³C MR spectra and images are acquired to monitor the conversion of the hyperpolarized substrate into its metabolic products in real-time.

-

Data Analysis: The signals from the hyperpolarized substrate and its metabolites are quantified to generate metabolic maps and assess differences in enzyme activity between cancerous and healthy tissues.

Caption: Experimental workflow for in vivo hyperpolarized ¹³C MRI.

Metabolic Pathway and Signaling Relevance

Once administered, hyperpolarized [1,3-¹³C₂]ethyl acetoacetate is rapidly hydrolyzed by intracellular esterases to produce [1,3-¹³C₂]acetoacetate.[6] This is then converted to [1,3-¹³C₂]β-hydroxybutyrate, a reaction that reflects the mitochondrial redox state.[3] In hepatocellular carcinoma, the conversion of ethyl acetoacetate to acetoacetate is reduced due to lower concentrations and activity of carboxylesterases, providing a metabolic fingerprint of the tumor.[6]

The key enzymatic conversion in this pathway is catalyzed by β-hydroxybutyrate dehydrogenase, which is located in the inner mitochondrial membrane and is dependent on the NADH/NAD+ ratio. Therefore, imaging the conversion of acetoacetate to β-hydroxybutyrate provides a non-invasive method to assess mitochondrial redox state and dysfunction.[3]

References

- 1. Ethyl acetoacetate (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Metabolite Tracking Using Ethyl acetoacetate-3-13C in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Ethyl acetoacetate-3-13C as a stable isotope tracer for monitoring cellular metabolism using Nuclear Magnetic Resonance (NMR) spectroscopy. Ethyl acetoacetate serves as a precursor for acetoacetate, a ketone body that can be utilized by many cell types as an alternative energy source to glucose. By tracing the fate of the 13C label from Ethyl acetoacetate-3-13C, researchers can gain valuable insights into metabolic pathways, particularly the utilization of ketone bodies and their entry into the tricarboxylic acid (TCA) cycle. These methods are applicable to a wide range of research areas, including cancer metabolism, neuroscience, and drug development, where alterations in cellular energetics play a crucial role.

Introduction

Metabolic reprogramming is a hallmark of many diseases, including cancer. While glucose and glutamine are the most extensively studied cellular fuels, the role of other substrates, such as ketone bodies, is increasingly recognized as significant. Ethyl acetoacetate is readily hydrolyzed by cellular esterases to ethanol and acetoacetate. Acetoacetate can then be converted to acetoacetyl-CoA and subsequently to acetyl-CoA, which enters the TCA cycle for energy production or is utilized for lipid synthesis.

The use of stable isotope-labeled tracers, in conjunction with NMR spectroscopy, allows for the non-invasive tracking of metabolic pathways in vitro and in vivo. Ethyl acetoacetate-3-13C is a valuable tool for these studies, as the 13C label at the C3 position is retained through the initial metabolic steps and can be tracked as it is incorporated into downstream metabolites. 13C NMR offers superior spectral dispersion compared to 1H NMR, reducing signal overlap and facilitating the identification and quantification of labeled metabolites.

This guide provides a comprehensive overview of the application of Ethyl acetoacetate-3-13C in metabolite tracking, including detailed experimental protocols for cell culture studies, NMR data acquisition, and data analysis.

Metabolic Pathway of Ethyl acetoacetate-3-13C

The metabolic journey of Ethyl acetoacetate-3-13C begins with its uptake by cells and subsequent enzymatic conversion. The key steps are outlined below:

Application Notes and Protocols: Ethyl Acetoacetate-3-13C as a Tracer for Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo fatty acid synthesis (FAS) is a fundamental metabolic process implicated in various physiological and pathological states, including metabolic diseases and cancer. The ability to accurately trace and quantify the contribution of different precursors to the fatty acid pool is crucial for understanding disease mechanisms and for the development of novel therapeutics. Ethyl acetoacetate-3-13C is a stable isotope-labeled tracer that serves as a valuable tool for investigating FAS. Upon entering the cell, it is rapidly hydrolyzed by intracellular esterases to produce [3-13C]acetoacetate, which is subsequently converted to [2-13C]acetyl-CoA, a key building block for fatty acid synthesis. This allows for the precise tracking of carbon atoms from ethyl acetoacetate into newly synthesized fatty acids.

These application notes provide a comprehensive overview and detailed protocols for utilizing Ethyl acetoacetate-3-13C as a tracer for studying fatty acid synthesis in vitro.